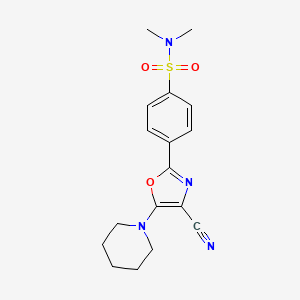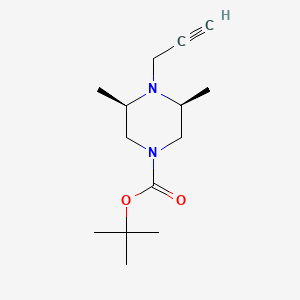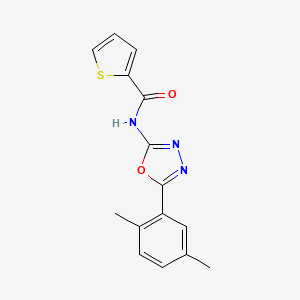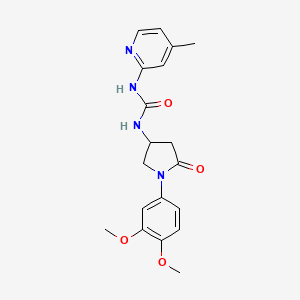
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. In
作用機序
The mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are known to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been shown to inhibit the activity of MMPs, which are involved in tumor growth and metastasis. Additionally, 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in lab experiments is its ability to selectively target COX-2 and MMPs, which are involved in inflammation and tumor growth. This makes it a promising candidate for the development of new drugs. However, one limitation of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are a number of future directions for research on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. One area of interest is the development of new drugs based on 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide. Researchers are also interested in studying the mechanism of action of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide in more detail, as well as its potential use as a diagnostic tool for cancer and other diseases. Additionally, there is interest in studying the effects of 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide on other enzymes and proteins involved in inflammation and tumor growth.
合成法
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-mercapto-6-methylpyrimidine with isopropyl chloroformate to form 6-methyl-2-(isopropoxycarbonylthio)pyrimidine. The second step involves the reaction of the resulting compound with methylamine to form 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide.
科学的研究の応用
6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 6-methyl-2-(methylsulfanyl)-N-(propan-2-yl)pyrimidine-4-carboxamide has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
6-methyl-2-methylsulfanyl-N-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6(2)11-9(14)8-5-7(3)12-10(13-8)15-4/h5-6H,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVJJOXXNWQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)
![7-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2734294.png)



![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)


![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)

![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2734305.png)